N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide -

N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide

Catalog Number: EVT-4297772
CAS Number:
Molecular Formula: C25H21N3O2
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Cyanophenyl)-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl] Propanamide

Relevance: The structural similarity between bicalutamide and N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide lies in the presence of the 4-methylphenyl (or p-tolyl) group in both structures. Additionally, both compounds feature an amide group directly attached to this aromatic ring. While the core structures differ significantly, the shared presence of these functional groups suggests potential interest in exploring the anti-androgenic properties of compounds structurally related to N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 acts as a p38 mitogen-activated protein (MAP) kinase inhibitor. This compound demonstrated potent anti-inflammatory activity, specifically inhibiting tumor necrosis factor-alpha (TNF-alpha) production. Its development aimed to create a new treatment for rheumatoid arthritis (RA). []

Relevance: Similar to N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide, TAK-715 contains a 3-methylphenyl (or m-tolyl) group. Although the overall structures differ, the shared presence of this substituent could indicate a potential avenue for exploring anti-inflammatory properties within compounds structurally related to N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds were synthesized and evaluated for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). Many showed promising inhibitory activity against α-glucosidase. []

Relevance: This series shares the (4-methylphenyl)sulfonyl (or p-tolylsulfonyl) group with N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide. Though their core structures are different, the shared moiety could suggest that compounds related to N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide might also exhibit some degree of α-glucosidase inhibition. []

N'-Nicotinoyl-3-(4'-hydroxy-3'-methylphenyl)-5-(substituted phenyl)-2-pyrazolines

Compound Description: This class of compounds was designed and synthesized for their potential anti-HIV activity. Notably, one of the derivatives in this series exhibited significant in vitro anti-HIV activity against the IIIB and ROD strains. []

Relevance: This series, like N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide, incorporates a 3-methylphenyl (or m-tolyl) group. The common presence of this specific substituent, despite the differences in their core structures, could point to potential anti-HIV activities within other compounds structurally related to N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide. []

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

Compound Description: CHMFL-BMX-078 was identified as a highly potent and selective type II irreversible inhibitor of the bone marrow kinase in the X chromosome (BMX) kinase. This compound demonstrated promising potential as a therapeutic agent for BMX-related diseases. []

Relevance: Both CHMFL-BMX-078 and N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide contain a 4-methylphenyl (or p-tolyl) group. While their core structures significantly differ, the shared presence of this substituent suggests that exploring the inhibitory activity of N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide against BMX kinase could be of interest. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 demonstrated high potency and selectivity as an inhibitor for BCR-ABL/SRC/p38 kinases, making it a promising drug candidate for chronic myeloid leukemia (CML). []

Relevance: CHMFL-ABL-053 and N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide both feature a 4-methylphenyl (or p-tolyl) group within their structure. Despite significant differences in their core scaffolds, this shared substituent could indicate that investigating the inhibitory activity of N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide against BCR-ABL/SRC/p38 kinases might be worthwhile. []

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-2-methylbenzamide

Compound Description: This compound represents a specific chemical structure elucidated through X-ray crystallography. The study focused on understanding its molecular geometry and crystal packing, which are influenced by intra- and intermolecular interactions. []

Relevance: Both this compound and N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide incorporate a 2-methylbenzamide moiety. This shared structural feature, despite differences in their overall structures, might be relevant for comparative studies of their molecular geometry and crystal packing, particularly focusing on the influence of this moiety on the compounds' overall properties. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This series of sulfonamide derivatives were synthesized and screened for their inhibitory effects on DPPH and jack bean urease. The investigation also included in silico studies to comprehend the interactions of these molecules within the enzyme's active site. []

Relevance: Although no direct structural similarities are apparent between this series and N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide, both are classified as sulfonamide derivatives. This shared chemical class suggests a potential research direction for exploring the inhibitory effects of N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide on DPPH and jack bean urease. []

Benzyl 3-(3-methylphenyl)dithiocarbazate

Compound Description: This compound's structure was elucidated using X-ray crystallography to analyze its molecular conformation and crystal packing. The study highlighted the influence of hydrogen bonding and π–π stacking interactions on its solid-state structure. []

Relevance: Both benzyl 3-(3-methylphenyl)dithiocarbazate and N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide share the 3-methylphenyl (or m-tolyl) group in their structure. This common feature, even with their differing core structures, suggests a potential focus for comparative structural studies, particularly regarding the influence of the m-tolyl group on their conformational preferences and crystal packing arrangements. []

Properties

Product Name

N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide

IUPAC Name

N-(4-acetamidophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C25H21N3O2/c1-16-6-5-7-18(14-16)24-15-22(21-8-3-4-9-23(21)28-24)25(30)27-20-12-10-19(11-13-20)26-17(2)29/h3-15H,1-2H3,(H,26,29)(H,27,30)

InChI Key

FNDFADDJSVPHAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.